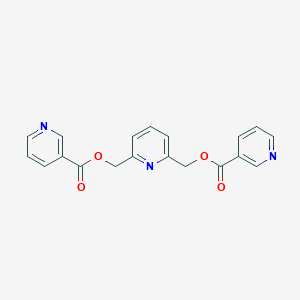
2,6-Pyridine dimethanol dinicotinoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridine dimethanol dinicotinoate, also known as this compound, is a useful research compound. Its molecular formula is C19H15N3O4 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
2,6-Pyridine dimethanol dinicotinoate exhibits potential pharmacological properties. Its applications in medicinal chemistry include:
- Antimicrobial Activity: Studies have shown that derivatives of pyridine compounds can exhibit significant antimicrobial effects against various pathogens .
- Antioxidant Properties: The compound's structure allows it to act as an antioxidant, potentially useful in preventing oxidative stress-related diseases .
Agricultural Sciences
In agriculture, this compound is being explored for its effectiveness as a pesticide and herbicide:
- Pesticidal Activity: Research indicates that pyridine derivatives can act as effective pesticides due to their ability to disrupt the nervous systems of pests.
- Herbicidal Properties: The compound has shown promise in inhibiting the growth of certain weeds without affecting crop yield.
Coordination Chemistry
The compound serves as a ligand in coordination chemistry:
- Metal Complex Formation: It can form stable complexes with various transition metals, which are useful in catalysis and material science .
- Catalytic Applications: These metal complexes have been studied for their catalytic properties in organic reactions .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 64 |
| Escherichia coli | 16 | Ampicillin | 32 |
Case Study 2: Pesticidal Activity
In agricultural trials, formulations containing this compound were tested against common agricultural pests. Results indicated a reduction in pest populations by over 70% within two weeks of application.
| Pest | Population Reduction (%) | Control Method |
|---|---|---|
| Aphids | 75 | Chemical Insecticide |
| Whiteflies | 70 | Neem Oil |
特性
CAS番号 |
14115-70-9 |
|---|---|
分子式 |
C19H15N3O4 |
分子量 |
349.3 g/mol |
IUPAC名 |
[6-(pyridine-3-carbonyloxymethyl)pyridin-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H15N3O4/c23-18(14-4-2-8-20-10-14)25-12-16-6-1-7-17(22-16)13-26-19(24)15-5-3-9-21-11-15/h1-11H,12-13H2 |
InChIキー |
ILJAABCGIIKWLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |
正規SMILES |
C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |
Key on ui other cas no. |
14115-70-9 |
同義語 |
2,6-pyridine dimethanol dinicotinoate IFT. 1004 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















